n-(2-methylbenzo[d]thiazol-6-yl)-4-nitrobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-622192 typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of WAY-622192 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: WAY-622192 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzothiazoles: From electrophilic substitution reactions.
Carboxylic Acids and Amines: From hydrolysis of the amide bond.
Scientific Research Applications
WAY-622192 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-622192 involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior.
Induce Apoptosis: Trigger programmed cell death in certain types of cells.
Comparison with Similar Compounds
WAY-622192 can be compared with other similar compounds, such as:
N-(2-methyl-1,3-benzothiazol-6-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-methyl-1,3-benzothiazol-6-yl)-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
Uniqueness: WAY-622192 is unique due to its specific combination of a benzothiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-16-13-7-4-11(8-14(13)22-9)17-15(19)10-2-5-12(6-3-10)18(20)21/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDZLANQYACDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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